molecular formula C14H13N B232208 (E)-4-(1-Methyl-2-phenylethenyl)pyridine CAS No. 18150-12-4

(E)-4-(1-Methyl-2-phenylethenyl)pyridine

Cat. No. B232208
CAS RN: 18150-12-4
M. Wt: 195.26 g/mol
InChI Key: RSKRXANPEHDBRN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(1-Methyl-2-phenylethenyl)pyridine, also known as resveratrol, is a natural compound found in various plants, including grapes, peanuts, and berries. It has gained significant attention in the scientific community due to its potential health benefits, including anti-inflammatory and antioxidant properties.

Mechanism of Action

(E)-4-(1-Methyl-2-phenylethenyl)pyridine exerts its effects through various mechanisms. It activates the sirtuin family of proteins, which are involved in regulating cellular metabolism, DNA repair, and aging. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. Additionally, it inhibits the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(E)-4-(1-Methyl-2-phenylethenyl)pyridine has been shown to have various biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces oxidative stress by increasing the production of antioxidant enzymes, such as superoxide dismutase and catalase. It improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. Additionally, it improves cardiovascular health by reducing blood pressure, improving lipid profiles, and reducing the risk of atherosclerosis.

Advantages and Limitations for Lab Experiments

(E)-4-(1-Methyl-2-phenylethenyl)pyridine has several advantages for lab experiments. It is a natural compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential health benefits, making it a well-characterized compound. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of (E)-4-(1-Methyl-2-phenylethenyl)pyridine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential as a dietary supplement for improving overall health and preventing age-related diseases. Additionally, further research is needed to investigate the optimal dosage and delivery methods for (E)-4-(1-Methyl-2-phenylethenyl)pyridine, as well as its potential side effects.

Synthesis Methods

(E)-4-(1-Methyl-2-phenylethenyl)pyridine can be synthesized through several methods, including the Wittig reaction, Heck reaction, and Grignard reaction. The Wittig reaction involves the condensation of an aldehyde with a phosphonium ylide, followed by a dehydration step. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The Grignard reaction involves the reaction of an aryl halide with magnesium, followed by the addition of a pyridine derivative. These methods have been used to produce (E)-4-(1-Methyl-2-phenylethenyl)pyridine with high purity and yield.

Scientific Research Applications

(E)-4-(1-Methyl-2-phenylethenyl)pyridine has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties. It has also been studied for its potential to improve cardiovascular health, cognitive function, and insulin sensitivity. Various in vitro and in vivo studies have been conducted to investigate the effects of (E)-4-(1-Methyl-2-phenylethenyl)pyridine on different diseases and physiological processes.

properties

CAS RN

18150-12-4

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

4-[(E)-1-phenylprop-1-en-2-yl]pyridine

InChI

InChI=1S/C14H13N/c1-12(14-7-9-15-10-8-14)11-13-5-3-2-4-6-13/h2-11H,1H3/b12-11+

InChI Key

RSKRXANPEHDBRN-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=CC=NC=C2

SMILES

CC(=CC1=CC=CC=C1)C2=CC=NC=C2

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC=NC=C2

synonyms

4-(1-METHYL-2-PHENYLVINYL)PYRIDINE

Origin of Product

United States

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